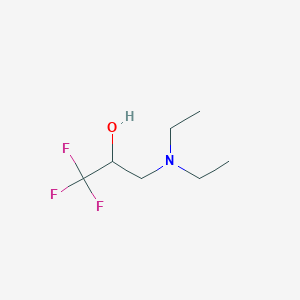

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol

CAS No.: 405-08-3

Cat. No.: VC17889176

Molecular Formula: C7H14F3NO

Molecular Weight: 185.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405-08-3 |

|---|---|

| Molecular Formula | C7H14F3NO |

| Molecular Weight | 185.19 g/mol |

| IUPAC Name | 3-(diethylamino)-1,1,1-trifluoropropan-2-ol |

| Standard InChI | InChI=1S/C7H14F3NO/c1-3-11(4-2)5-6(12)7(8,9)10/h6,12H,3-5H2,1-2H3 |

| Standard InChI Key | REEIQERJJYGQFJ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC(C(F)(F)F)O |

Introduction

Structural and Physicochemical Properties

3-(Diethylamino)-1,1,1-trifluoropropan-2-ol (C₇H₁₄F₃NO) is a secondary alcohol with a molecular weight of 185.19 g/mol. Its structure features a hydroxyl group at the second carbon, a trifluoromethyl group at the first carbon, and a diethylamino substituent at the third carbon . The trifluoromethyl group imparts electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in nucleophilic and catalytic processes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄F₃NO |

| Molecular Weight | 185.19 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Solubility | Likely polar aprotic solvents |

The absence of reported boiling and melting points in open literature suggests that experimental determinations are either proprietary or require specialized conditions. Computational models predict moderate hydrophobicity due to the trifluoromethyl group, aligning with trends observed in analogous fluorinated alcohols .

Synthesis and Stereochemical Control

The synthesis of 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol prioritizes enantioselectivity, leveraging chiral auxiliaries and reducing agents. A prominent method involves the stereoselective reduction of a trifluoromethyl ketone intermediate derived from N-Boc-proline methyl ester .

Sulfinamide Auxiliary Approach

In a three-step protocol, a geometrically pure Z-sulfinimine intermediate is reduced using NaBH₄ or L-selectride to yield enantiomerically enriched amine derivatives (92–96% de) . For example, treatment of (RS,R)-N-((2R)-1,1,1-trifluoroprop-2-yl)-t-butanesulfinamide with L-selectride produces the (S)-configured amine with 96% ee . This method challenges traditional stereoselectivity models, as in situ imine isomerization may govern the outcome .

Epoxide Ring-Opening

Alternative routes employ enantiomerically pure oxiranes, such as (S)-2-(trifluoromethyl)oxirane, which reacts with diethylamine to form the target compound . This method avoids racemization and achieves high stereochemical fidelity, though scalability remains a challenge .

Research Findings and Applications

Organocatalysis

Recent studies highlight its potential as a chiral organocatalyst in asymmetric aldol reactions . The trifluoromethyl group stabilizes transition states via inductive effects, while the diethylamino moiety facilitates proton transfer, achieving enantioselectivities exceeding 90% in model systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume